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molecular formula C11H11ClO3 B1457409 3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 1431568-54-5

3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No. B1457409
M. Wt: 226.65 g/mol
InChI Key: FLCBXWHHAZRVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266908B2

Procedure details

While under argon, isopropylmagnesium chloride lithium chloride complex (1.3 M solution in THF, 160 mL, 0.208 mol) was added dropwise over 15 minutes to a solution of p-chloroiodobenzene (54.3 g, 0.227 mol) in 100 mL of dry THF at −78° C. After 1 h, 3-oxocyclobutanecarboxylic acid (7.42 g, 0.065 mol) in 40 mL of dry THF was added and the reaction mixture was allowed to warm to room temperature and stir overnight. The reaction was quenched with 1 M HCl to pH-3, and stirred 2 h. Diethyl ether was added, the solution was stirred vigorously and the phases separated. The product was leached from organic layer with 1 M NaOH, reacidified to pH-3 with 6 M HCl and extracted with diethyl ether (2×). The combined organic layers were dried over MgSO4 filtered and concentrated to give the crude product as an off-white solid. Recrystallization from diethyl ether and n-heptane afforded the subject compound as a white solid 4.03 g (27.3%). 1H NMR (DMSO-d6, 600 MHz) δ 12.25 (bs, 1H), 7.58 (d, J=8.7 Hz, 2H), 7.45 (d, J=8.7 Hz, 2H), 5.86 (bs, 1H), 2.74-2.80 (m, 1H), 2.62-2.65 (m, 2H), 2.53-2.57 (m, 2H). ESI MS found for C11H11ClO3 m/z [225.1/227.1 (M−1)].
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.42 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
27.3%

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].C([Mg]Cl)(C)C.[Cl:8][C:9]1[CH:14]=[CH:13][C:12](I)=[CH:11][CH:10]=1.[O:16]=[C:17]1[CH2:20][CH:19]([C:21]([OH:23])=[O:22])[CH2:18]1>C1COCC1>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([C:17]2([OH:16])[CH2:20][CH:19]([C:21]([OH:23])=[O:22])[CH2:18]2)=[CH:11][CH:10]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
160 mL
Type
reactant
Smiles
[Cl-].[Li+].C(C)(C)[Mg]Cl
Name
Quantity
54.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)I
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.42 g
Type
reactant
Smiles
O=C1CC(C1)C(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1 M HCl to pH-3
STIRRING
Type
STIRRING
Details
stirred 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
Diethyl ether was added
STIRRING
Type
STIRRING
Details
the solution was stirred vigorously
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product as an off-white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from diethyl ether and n-heptane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CC(C1)C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.03 g
YIELD: PERCENTYIELD 27.3%
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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